molecular formula C12H15N5O3 B601536 2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one CAS No. 1367369-80-9

2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one

Cat. No. B601536
M. Wt: 277.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one” is also known as entecavir . It has a molecular formula of C12H15N5O3 .

Scientific Research Applications

Treatment of Chronic Hepatitis B

Entecavir is an orally administered cyclopentyl guanosine analog that is used for treatment of chronic hepatitis B virus infection in adults with evidence of active viral replication and either evidence of active disease (based on elevated serum aminotransferases or histology), or advanced fibrosis or cirrhosis based on histology, noninvasive tests (eg, elastography), or clinical findings .

Improvement of Bioavailability

Entecavir can significantly inhibit the replication of HBV-DNA, reduce the HBV-DNA level in blood serum. However, due to its low oral bioavailability, entecavir has low intestinal membrane permeability and poor metabolic stability. In a study, 12 different derivatives of entecavir 4’-ester were regioselectively synthesized and their apical-to-basolateral permeabilities across Caco-2 cells and HBV-DNA inhibitory efficacies were evaluated .

Oncology Applications

In addition to its conventional use, Entecavir acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in breast, lung, skin, liver, and prostate tumors and is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation . In silico studies have demonstrated that Entecavir can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression .

COVID-19 Treatment

While the impact of Entecavir on COVID-19 is still under investigation, some studies aim to evaluate the incidence of COVID-19 in chronic hepatitis B (CHB) patients receiving anti-HBV treatment, and to compare the impact of entecavir (ETV) and tenofovir disoproxil fumarate (TDF) on the severity of COVID-19 .

Safety And Hazards

The density of entecavir is 1.8±0.1 g/cm3 . It has a molar refractivity of 67.6±0.5 cm3 . It has 8 H bond acceptors and 5 H bond donors . It has 2 freely rotating bonds . Its ACD/LogP is -0.96 . Its ACD/LogD (pH 5.5) is -0.80 . Its ACD/LogD (pH 7.4) is -0.81 . Its polar surface area is 126 Å2 . Its polarizability is 26.8±0.5 10-24 cm3 . Its surface tension is 84.2±7.0 dyne/cm . Its molar volume is 153.0±7.0 cm3 .

properties

IUPAC Name

2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-BIIVOSGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one

CAS RN

1367369-80-9
Record name Entecavir 4-epimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENTECAVIR 4-EPIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3Y15NS7O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one
Reactant of Route 3
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one
Reactant of Route 4
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one
Reactant of Route 5
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one
Reactant of Route 6
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one

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